N-(2-chlorophenyl)-2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]pyrimidine-4-carboxamide
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Overview
Description
N-(2-CHLOROPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds, sulfonyl chlorides, and various amines. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to maintain consistency and efficiency. Purification methods such as crystallization, distillation, or chromatography might be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction may involve the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Reaction conditions may vary but often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its biological activity may be studied for potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine: It could be investigated as a lead compound for drug development, targeting specific enzymes or receptors.
Industry: The compound might find use in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-CHLOROPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE might include other pyrimidine derivatives with different substituents. Examples include:
- 2-Chlorophenyl-4,6-dimethylpyrimidine
- Ethanesulfonyl-5-methylpyrimidine
- Furan-2-ylmethyl-4-methylphenylpyrimidine
Uniqueness
The uniqueness of N-(2-CHLOROPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C26H25ClN4O4S |
---|---|
Molecular Weight |
525.0 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-ethylsulfonyl-5-[furan-2-ylmethyl-[(4-methylphenyl)methyl]amino]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C26H25ClN4O4S/c1-3-36(33,34)26-28-15-23(24(30-26)25(32)29-22-9-5-4-8-21(22)27)31(17-20-7-6-14-35-20)16-19-12-10-18(2)11-13-19/h4-15H,3,16-17H2,1-2H3,(H,29,32) |
InChI Key |
UKVYIZODAWCOLA-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2Cl)N(CC3=CC=C(C=C3)C)CC4=CC=CO4 |
Origin of Product |
United States |
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